molecular formula C14H12N2O B2591273 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol CAS No. 113561-64-1

4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol

Cat. No.: B2591273
CAS No.: 113561-64-1
M. Wt: 224.263
InChI Key: CPQLMFZCFVDANN-UHFFFAOYSA-N
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Description

4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol is a compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a phenol group attached to the benzodiazole structure, which imparts unique chemical and biological properties.

Scientific Research Applications

4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and UV stabilizers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol typically involves the condensation of ortho-phenylenediamine with salicylaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzodiazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzodiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of halogenated benzodiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic acid
  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

Uniqueness

4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenol group enhances its ability to form hydrogen bonds, making it a versatile scaffold for drug design and other applications .

Properties

IUPAC Name

4-(6-methyl-1H-benzimidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-2-7-12-13(8-9)16-14(15-12)10-3-5-11(17)6-4-10/h2-8,17H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQLMFZCFVDANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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